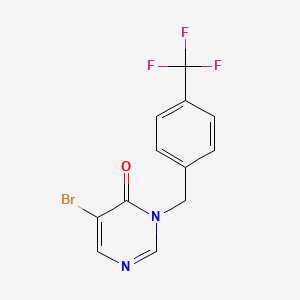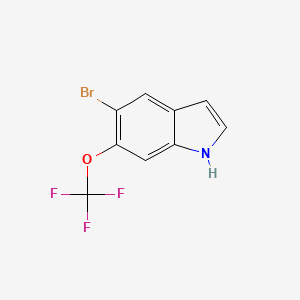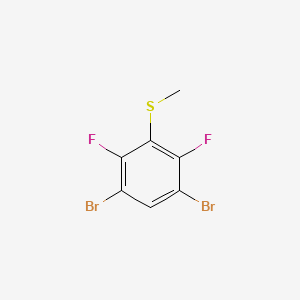![molecular formula C8H14O2S B13894087 9-Thiabicyclo[3.3.1]nonane-2,6-diol CAS No. 22333-35-3](/img/structure/B13894087.png)
9-Thiabicyclo[3.3.1]nonane-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[331]nonane-2,6-diol is a bicyclic sulfur-containing compound with two hydroxyl groups positioned at the 2 and 6 positions
Métodos De Preparación
The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-diol typically involves the following steps:
-
Formation of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: : This intermediate is prepared by the reaction of sulfur dichloride with 1,5-cyclooctadiene in dichloromethane at low temperatures (−50 to −60°C). The reaction mixture is then allowed to warm to room temperature, and the product is isolated by filtration and washing .
-
Conversion to this compound: : The dichloride intermediate is then treated with sodium carbonate in a mixture of acetone and water, followed by refluxing. The resulting diol is purified by filtration and recrystallization from methanol .
Análisis De Reacciones Químicas
9-Thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding diketone, 9-Thiabicyclo[3.3.1]nonane-2,6-dione, using oxidizing agents such as oxalyl chloride and dimethyl sulfoxide .
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions. For example, the diol can react with azides or cyanides to form bis(azide) or dicyano derivatives .
Aplicaciones Científicas De Investigación
9-Thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research:
-
Chemistry: : It serves as a versatile scaffold for the synthesis of various functional molecules and polymers through click chemistry .
-
Biology: : The compound’s unique structure makes it a potential candidate for studying sulfur-containing biomolecules and their interactions .
-
Industry: : The compound can be used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-diol involves its ability to form episulfonium intermediates due to the presence of the sulfur atom. These intermediates can be efficiently captured by various nucleophiles, leading to the formation of diverse products . The compound’s reactivity is influenced by the neighboring-group participation of the sulfur atom, which facilitates nucleophilic substitution reactions .
Comparación Con Compuestos Similares
9-Thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar compounds, such as:
-
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: : This compound is a precursor in the synthesis of the diol and exhibits similar reactivity due to the presence of the sulfur atom .
-
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: : This compound contains oxygen and sulfur atoms in its structure and shows different reactivity patterns due to the presence of multiple heteroatoms .
-
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: : This compound includes selenium and sulfur atoms, leading to unique conformational and reactivity characteristics .
The uniqueness of this compound lies in its ability to form stable episulfonium intermediates, which can be utilized in various synthetic transformations.
Propiedades
Número CAS |
22333-35-3 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
Clave InChI |
YWPNTOFLNJJRGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCC(C1O)S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)






![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)




